2-(Quinolin-8-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a quinoline ring system attached to an acetamide group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-8-yloxy)acetamide typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting ethyl ester is then reacted with hydrazine hydrate to yield the desired acetamide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(Quinolin-8-yloxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Quinolin-8-yloxy)acetamide involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and causing cell cycle arrest. This property makes it a potential candidate for anticancer therapy. Additionally, the compound can inhibit enzymes such as topoisomerases, further contributing to its biological activity .
Comparison with Similar Compounds
- N-cyclohexyl-2-(quinolin-8-yloxy)acetamide
- N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy)acetamide
Comparison: 2-(Quinolin-8-yloxy)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential. For instance, N-cyclohexyl-2-(quinolin-8-yloxy)acetamide forms gels upon treatment with certain acids, whereas this compound does not .
Properties
IUPAC Name |
2-quinolin-8-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-10(14)7-15-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPWWOUWKKOGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: The molecular formula of 2-(Quinolin-8-yloxy)acetamide is C11H10N2O2, and its molecular weight is 202.21 g/mol. This compound and its derivatives have been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and FAB+-MS. []
A: The spatial orientation of the amide group in this compound derivatives plays a crucial role in their fluorescence behavior. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide displays a stretched conformation. When protonated, it adopts a tweezer-like geometry and exhibits fluorescence. []
A: Yes, this compound and its derivatives can act as ligands, forming complexes with various metal ions, including lanthanides like Europium (Eu(III)), [] and transition metals like Zinc (Zn(II)), [, , ], Copper (Cu(II)), [, ] and Cadmium (Cd(II)). []
A: The fluorescence properties of these complexes are influenced by factors such as the nature of the metal ion and the specific substituents on the ligand. For instance, the Europium(III) complex with N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide exhibits the highest fluorescence intensity among a series of analogous complexes. This is attributed to the ligand's triplet state energy being well-matched to the resonance level of the Eu(III) ion. []
A: Studies focusing on the antimalarial activity of this compound derivatives revealed that incorporating hydroxyaromatic acid salts significantly enhanced potency compared to the parent compound. Interestingly, this enhanced activity was found to be independent of iron chelation, inhibition of hemozoin formation, or antioxidant properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.